N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
CAS No.: 2329792-61-0
Cat. No.: VC11821246
Molecular Formula: C18H14N2O2S3
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2329792-61-0 |
|---|---|
| Molecular Formula | C18H14N2O2S3 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C18H14N2O2S3/c21-17(12-3-4-14-15(8-12)25-11-20-14)19-10-18(22,13-5-7-23-9-13)16-2-1-6-24-16/h1-9,11,22H,10H2,(H,19,21) |
| Standard InChI Key | LQWXTYQQMHDGPH-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=CSC=C4)O |
| Canonical SMILES | C1=CSC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=CSC=C4)O |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide delineates its molecular architecture:
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Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms).
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Carboxamide group: Positioned at the sixth carbon of the benzothiazole, this moiety enhances hydrogen-bonding capacity and biological interactions.
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Hydroxyethyl bridge: A central ethyl chain bearing hydroxyl (-OH) and two thiophene substituents (at the 2- and 3-positions of their respective rings).
The compound’s structural complexity arises from the stereoelectronic interplay between the electron-rich thiophenes and the planar benzothiazole system. Computational modeling suggests that the thiophene rings adopt non-coplanar orientations relative to the benzothiazole, potentially influencing solubility and receptor-binding dynamics.
Physicochemical Properties
While experimental data for this specific compound are scarce, extrapolation from analogs permits reasonable estimations:
The hydroxyl group and carboxamide functionality likely confer partial polarity, balancing the hydrophobic contributions of the thiophene and benzothiazole units. Melting and boiling points remain uncharacterized but are expected to align with similar mid-weight heterocycles (e.g., 180–220°C for decomposition) .
Synthesis and Manufacturing
The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide hypothetically proceeds via a multi-step route:
Step 1: Benzothiazole Core Formation
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Condensation of 2-aminothiophenol with a carbonyl source (e.g., 6-nitrobenzaldehyde) under acidic conditions to yield 6-nitro-1,3-benzothiazole.
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Reduction of the nitro group to an amine using hydrogenation or catalytic transfer methods.
Step 2: Carboxamide Installation
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Reaction of the amine with chloroacetyl chloride to form an intermediate acyl chloride.
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Amidation with 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine, synthesized via Grignard addition to nitriles followed by hydrolysis .
Step 3: Purification and Salification
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Column chromatography or recrystallization to isolate the pure product.
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Optional conversion to a hydrochloride salt to enhance aqueous solubility.
Industrial-scale production might employ continuous flow reactors to optimize yield and reduce waste, as seen in related benzothiazole syntheses.
Biological Activities and Mechanisms
Although direct pharmacological studies are absent, the compound’s structural motifs suggest potential bioactivity:
Antimicrobial Properties
Thiophene-containing derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The hydroxyethyl bridge could improve membrane permeability, facilitating target engagement.
Neuroprotective Effects
Benzothiazole scaffolds are explored in neurodegenerative disease research due to their ability to chelate metal ions and scavenge reactive oxygen species . The hydroxyl group in this compound may augment antioxidant capacity.
Applications in Scientific Research
Drug Discovery
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Lead Optimization: The compound serves as a template for modifying substituents to enhance potency or reduce off-target effects.
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Proteomics: As a fluorescent probe, its benzothiazole core could label proteins or nucleic acids in imaging studies.
Material Science
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Organic Electronics: Thiophene derivatives are utilized in conductive polymers and photovoltaic cells. This compound’s extended π-system might improve charge transport in thin-film devices.
Comparative Analysis with Structural Analogs
The presence of dual thiophenes in the target compound likely confers superior electronic properties and binding affinity compared to furan-containing analogs.
Future Perspectives
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Stereochemical Resolution: Investigate enantiomeric purity and its impact on bioactivity.
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In Vivo Toxicology: Assess acute and chronic toxicity profiles in model organisms.
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Structure-Activity Relationships (SAR): Systematically vary substituents to identify critical pharmacophores.
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